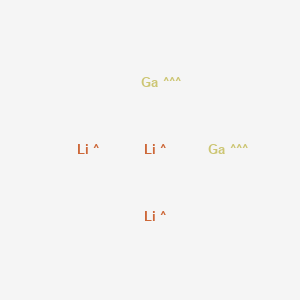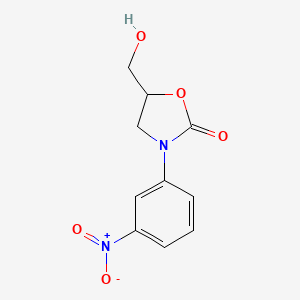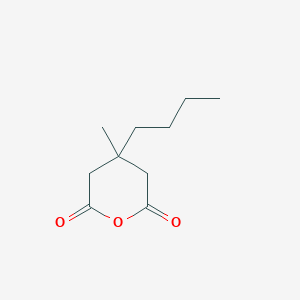![molecular formula C21H16N2O2 B14489742 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-86-9](/img/structure/B14489742.png)
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the benzoquinoline family. This compound is characterized by the presence of a quinoline core, which is fused with a benzene ring, and substituted with methyl and nitrophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known reaction for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Another approach is the Pfitzinger reaction, which involves the reaction of isatin derivatives with aromatic aldehydes in the presence of a base. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2,4-Dimethylquinoline: Another quinoline derivative with similar structural features but lacking the nitrophenyl group.
3-Chlorobenzo[F]quinoline: A benzoquinoline derivative with a chlorine substituent instead of a nitrophenyl group.
Uniqueness
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to the presence of both methyl and nitrophenyl substituents, which confer distinct chemical and biological properties. The nitrophenyl group, in particular, enhances the compound’s potential for various chemical reactions and biological activities.
属性
CAS 编号 |
63316-86-9 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-13-14(2)21(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)20(13)19/h3-12H,1-2H3 |
InChI 键 |
OUDYQPNWSXSLIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


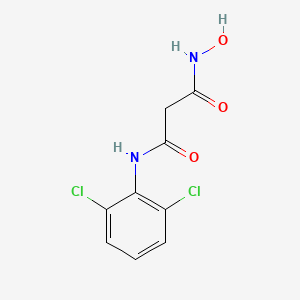

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

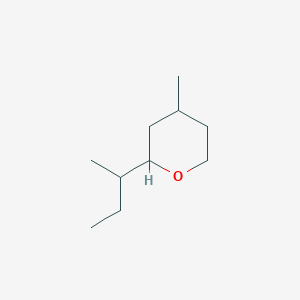
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
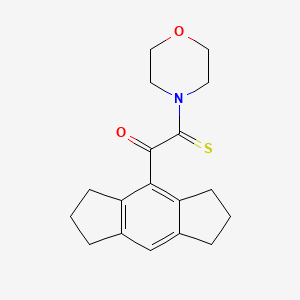
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
